2-Bromo-5-cyclopropoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(cyclopropyloxy)-3-methylpyridine is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a cyclopropyloxy group at the fifth position, and a methyl group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropyloxy)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the introduction of the cyclopropyloxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-5-(cyclopropyloxy)-3-methylpyridine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopropyloxy)-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, yielding 5-(cyclopropyloxy)-3-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Bromo-5-(cyclopropyloxy)-3-pyridinecarboxylic acid.
Reduction: 5-(cyclopropyloxy)-3-methylpyridine.
Scientific Research Applications
2-Bromo-5-(cyclopropyloxy)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopropyloxy)-3-methylpyridine depends on its interaction with molecular targets. The bromine atom and the cyclopropyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-cyclopropyloxypyridine
- 2-Bromo-3-methylpyridine
Uniqueness
2-Bromo-5-(cyclopropyloxy)-3-methylpyridine is unique due to the presence of both the cyclopropyloxy group and the methyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8(5-11-9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
HVVFHCFCKLEBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.